Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate

Lipophilicity Drug-likeness Solubility

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (CAS 1261896-20-1) is a functionalized thiophene-2-carboxylate derivative belonging to the class of 4-arylthiophene-2-carboxylic acid esters. Its molecular formula is C12H10O3S with a molecular weight of 234.27 g/mol, distinguishing it from simpler analogs such as methyl 4-phenylthiophene-2-carboxylate (C12H10O2S, MW 218.27) by the presence of an ortho-hydroxy substituent on the phenyl ring.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
CAS No. 1261896-20-1
Cat. No. B6370357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate
CAS1261896-20-1
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CS1)C2=CC=CC=C2O
InChIInChI=1S/C12H10O3S/c1-15-12(14)11-6-8(7-16-11)9-4-2-3-5-10(9)13/h2-7,13H,1H3
InChIKeyAZWTYHDZWMWJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (CAS 1261896-20-1): Chemical Identity, Baseline Properties, and Comparator Context


Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (CAS 1261896-20-1) is a functionalized thiophene-2-carboxylate derivative belonging to the class of 4-arylthiophene-2-carboxylic acid esters . Its molecular formula is C12H10O3S with a molecular weight of 234.27 g/mol, distinguishing it from simpler analogs such as methyl 4-phenylthiophene-2-carboxylate (C12H10O2S, MW 218.27) by the presence of an ortho-hydroxy substituent on the phenyl ring [1]. This structural feature introduces a hydrogen bond donor, alters lipophilicity, and provides a synthetic handle for further derivatization, making it a versatile building block in medicinal chemistry and materials science.

Why Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate Cannot Be Readily Substituted by Generic Thiophene-2-carboxylate Analogs


Generic substitution among thiophene-2-carboxylate derivatives is scientifically unsound due to the profound impact of aryl substituents on physicochemical properties, molecular recognition, and reactivity. The ortho-hydroxyphenyl moiety in Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is not merely a passive structural element; it actively modulates lipophilicity, introduces hydrogen-bonding capacity, and enables specific synthetic transformations that are inaccessible to non-hydroxylated or para-substituted analogs [1]. These differences translate into quantifiable variations in computed descriptors (e.g., logP, TPSA) that directly influence solubility, membrane permeability, and formulation behavior [2]. Consequently, substituting this compound with a generic 4-arylthiophene-2-carboxylate would alter critical experimental outcomes in medicinal chemistry optimization, biochemical assay development, or materials synthesis, necessitating compound-specific procurement and characterization.

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Aqueous Solubility and Reduced Lipophilicity via Ortho-Hydroxy Substitution: A Computed Descriptor Comparison

The ortho-hydroxy substituent in Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate significantly reduces lipophilicity compared to the non-hydroxylated analog Methyl 4-phenylthiophene-2-carboxylate. The computed XLogP3-AA value for the non-hydroxy comparator is 3.4, whereas the acid form of the target compound (4-(2-hydroxyphenyl)thiophene-2-carboxylic acid) has an XLogP3-AA of 2.7 [1][2]. While the methyl ester form is expected to have a slightly higher logP than its corresponding acid, it remains substantially less lipophilic than the phenyl analog, indicating improved aqueous solubility and a more favorable drug-like profile for certain applications [3].

Lipophilicity Drug-likeness Solubility

Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Implications for Permeability and Target Engagement

The ortho-hydroxy group in Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate introduces a hydrogen bond donor (HBD count = 1 for the ester; 2 for the acid form) and increases topological polar surface area (TPSA). The non-hydroxy comparator Methyl 4-phenylthiophene-2-carboxylate has an HBD count of 0 and a computed TPSA of 54.5 Ų [1]. In contrast, the acid form of the target compound exhibits a TPSA of 77.6 Ų (estimated), with the methyl ester likely falling between 60-70 Ų [2]. This increase in polarity and hydrogen bonding capacity can influence membrane permeability, blood-brain barrier penetration, and specific interactions with biological targets such as enzymes or receptors [3].

Permeability TPSA Hydrogen Bonding

Ortho-Hydroxyphenyl Moiety as a Latent Antioxidant Pharmacophore: Class-Level Inference from 3-Hydroxythiophene Derivatives

While direct antioxidant data for Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate are not available in the primary literature, class-level inference from structurally related 3-hydroxythiophene derivatives supports the hypothesis that the ortho-hydroxyphenyl moiety confers significant radical scavenging activity. In a 2021 study, 3-hydroxy-4-(4-hydroxyphenylazo)thiophene derivatives exhibited DPPH radical scavenging activity with IC50 values ranging from 3.01 to 26.27 µg/mL, comparable to reference antioxidants BHA, BHT, and ascorbic acid [1]. The ortho-hydroxy group in the target compound is expected to similarly stabilize free radicals via hydrogen atom transfer, providing a potential advantage over non-hydroxylated thiophene-2-carboxylates in applications requiring antioxidant capacity.

Antioxidant Free Radical Scavenging Thiophene Derivatives

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate: Evidence-Driven Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization: Exploiting Reduced Lipophilicity and Hydrogen Bonding Capacity

Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is ideally suited for medicinal chemistry campaigns targeting lead compounds with improved aqueous solubility and reduced logP. Its computed XLogP3-AA (acid form: 2.7) is significantly lower than the non-hydroxylated analog (3.4), and its increased TPSA and HBD count provide additional points for target engagement while potentially limiting CNS penetration [1][2]. Researchers synthesizing libraries of thiophene-based kinase inhibitors, GPCR ligands, or enzyme inhibitors can utilize this scaffold to modulate physicochemical properties without sacrificing core pharmacophore elements.

Synthetic Intermediate for Prodrugs and Bioconjugates

The methyl ester functionality in Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate serves as a masked carboxylic acid, enabling its use as a prodrug precursor or a protected intermediate in multi-step syntheses. The ortho-hydroxy group offers an orthogonal handle for O-alkylation, acylation, or sulfonation, allowing for selective derivatization without affecting the ester moiety . This dual reactivity makes it a valuable building block for constructing more complex molecules, including bioconjugates, where the hydroxy group can be used to attach linkers or reporter groups.

Antioxidant Research and Material Stabilization

Based on class-level evidence demonstrating significant DPPH radical scavenging activity (IC50 3.01–26.27 µg/mL) for structurally related 3-hydroxythiophene derivatives [3], Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is a promising candidate for investigations into oxidative stress mitigation. Potential applications include: (i) as a reference compound in antioxidant assay development, (ii) as a precursor to polymer-bound antioxidants for materials science, and (iii) as a starting point for the design of novel therapeutic agents targeting diseases where reactive oxygen species play a pathogenic role.

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